molecular formula C24H20O4 B3043078 3-(3 inverted exclamation mark ,4 inverted exclamation mark -Dimethoxyphenyl)-7-methyl-4-phenylcoumarin CAS No. 720675-63-8

3-(3 inverted exclamation mark ,4 inverted exclamation mark -Dimethoxyphenyl)-7-methyl-4-phenylcoumarin

Cat. No.: B3043078
CAS No.: 720675-63-8
M. Wt: 372.4 g/mol
InChI Key: QZZYUBZQWOPIPV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. This particular compound is characterized by the presence of dimethoxyphenyl and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-2-phenyl-3-buten-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized as a fluorescent dye in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar dimethoxyphenyl groups but different overall structure and biological activity.

    3,4-Dimethoxyphenylacetic acid: Another compound with dimethoxyphenyl groups, used in different applications.

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-15-9-11-18-20(13-15)28-24(25)23(22(18)16-7-5-4-6-8-16)17-10-12-19(26-2)21(14-17)27-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZYUBZQWOPIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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